molecular formula C12H24IN3O2S B1413488 tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide CAS No. 1824825-99-1

tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide

Cat. No.: B1413488
CAS No.: 1824825-99-1
M. Wt: 401.31 g/mol
InChI Key: DYOCXPASVRDFND-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide is a useful research compound. Its molecular formula is C12H24IN3O2S and its molecular weight is 401.31 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide (CAS Number: 1824825-99-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its diverse biological activities. The presence of a methylimino and methylsulfanyl group contributes to its unique reactivity and interaction with biological targets.

Molecular Formula: C12H23N3O2S
Molecular Weight: 273.3949 g/mol
CAS Number: 1824825-99-1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Activity
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliStrong
Compound CPseudomonas aeruginosaWeak

The minimum inhibitory concentration (MIC) values for these compounds were reported to be comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines.

Cell Line IC50 (µM) Effect
HeLa15Significant inhibition
MCF-720Moderate inhibition
A54925Low inhibition

These findings suggest that while the compound exhibits cytotoxic effects, further studies are needed to fully understand its mechanisms and therapeutic potential .

The proposed mechanism of action for related piperazine derivatives involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This is facilitated by the interaction of the methylsulfanyl group with key enzymatic pathways in microbial cells .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study on Antimicrobial Efficacy: A study evaluated a series of piperazine derivatives, including those structurally similar to this compound. The results indicated that modifications in the side chains significantly affected antimicrobial potency against resistant strains .
  • Cytotoxicity Assessment: Another research focused on the cytotoxic effects of piperazine-based compounds on breast cancer cell lines. The study demonstrated that specific structural modifications led to enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Properties

IUPAC Name

tert-butyl 4-(N-methyl-C-methylsulfanylcarbonimidoyl)piperazine-1-carboxylate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2S.HI/c1-12(2,3)17-11(16)15-8-6-14(7-9-15)10(13-4)18-5;/h6-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOCXPASVRDFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=NC)SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide

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